molecular formula C9H11N5O3S B126863 OxathiolanG-(-)-beta CAS No. 149819-75-0

OxathiolanG-(-)-beta

Cat. No.: B126863
CAS No.: 149819-75-0
M. Wt: 269.28 g/mol
InChI Key: VIUJWDGLDRZXDG-UHNVWZDZSA-N
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Description

OxathiolanG-(-)-beta is a synthetic nucleoside analog. It is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is notable for its antiviral properties and is used in the treatment of various viral infections.

Preparation Methods

The synthesis of OxathiolanG-(-)-beta involves several steps. One common method includes the condensation of a suitable guanine derivative with a sugar moiety that contains the oxathiolane ring. The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the glycosidic bond. Industrial production methods often employ large-scale organic synthesis techniques, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

OxathiolanG-(-)-beta undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxymethyl group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

OxathiolanG-(-)-beta has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving DNA and RNA synthesis and repair.

    Medicine: It is employed in the development of antiviral drugs, particularly for the treatment of infections caused by herpesviruses and hepatitis B virus.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.

Mechanism of Action

The antiviral activity of OxathiolanG-(-)-beta is primarily due to its incorporation into viral DNA. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibition of viral DNA synthesis effectively halts the replication of the virus. The molecular targets include viral DNA polymerases, which are essential for the replication of viral genomes.

Comparison with Similar Compounds

OxathiolanG-(-)-beta is unique due to its specific stereochemistry and the presence of the oxathiolane ring. Similar compounds include:

    Acyclovir: Another antiviral nucleoside analog used to treat herpesvirus infections.

    Ganciclovir: Used for the treatment of cytomegalovirus infections.

    Lamivudine: An antiviral drug used in the treatment of hepatitis B and HIV infections. Compared to these compounds, this compound offers distinct advantages in terms of its stability and efficacy against certain viral strains.

Properties

CAS No.

149819-75-0

Molecular Formula

C9H11N5O3S

Molecular Weight

269.28 g/mol

IUPAC Name

2-amino-9-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1H-purin-6-one

InChI

InChI=1S/C9H11N5O3S/c10-9-12-7-6(8(16)13-9)11-3-14(7)4-2-18-5(1-15)17-4/h3-5,15H,1-2H2,(H3,10,12,13,16)/t4-,5+/m1/s1

InChI Key

VIUJWDGLDRZXDG-UHNVWZDZSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](S1)CO)N2C=NC3=C2NC(=NC3=O)N

SMILES

C1C(OC(S1)CO)N2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

C1C(OC(S1)CO)N2C=NC3=C2NC(=NC3=O)N

Synonyms

(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine

Origin of Product

United States

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